Methyl (4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS)-10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxoicosahydropicene-4a(2H)-carboxylate Methyl (4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS)-10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxoicosahydropicene-4a(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13655075
InChI: InChI=1S/C33H52O5/c1-20(34)38-25-11-12-30(6)23(29(25,4)5)10-13-31(7)24(30)18-22(35)26-21-19-28(2,3)14-16-33(21,27(36)37-9)17-15-32(26,31)8/h21,23-26H,10-19H2,1-9H3/t21-,23-,24+,25-,26-,30-,31+,32+,33-/m0/s1
SMILES: CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C
Molecular Formula: C33H52O5
Molecular Weight: 528.8 g/mol

Methyl (4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS)-10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxoicosahydropicene-4a(2H)-carboxylate

CAS No.:

Cat. No.: VC13655075

Molecular Formula: C33H52O5

Molecular Weight: 528.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS)-10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxoicosahydropicene-4a(2H)-carboxylate -

Specification

Molecular Formula C33H52O5
Molecular Weight 528.8 g/mol
IUPAC Name methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxo-3,4,5,6,6a,7,8,8a,10,11,12,13,14a,14b-tetradecahydro-1H-picene-4a-carboxylate
Standard InChI InChI=1S/C33H52O5/c1-20(34)38-25-11-12-30(6)23(29(25,4)5)10-13-31(7)24(30)18-22(35)26-21-19-28(2,3)14-16-33(21,27(36)37-9)17-15-32(26,31)8/h21,23-26H,10-19H2,1-9H3/t21-,23-,24+,25-,26-,30-,31+,32+,33-/m0/s1
Standard InChI Key WJXGKADQKHUESG-QXFRBXGZSA-N
Isomeric SMILES CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@H]4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C
SMILES CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C
Canonical SMILES CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C

Introduction

Methyl (4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS)-10-acetoxy-2,2,6a,6b,9,9,12a-heptamethyl-14-oxoicosahydropicene-4a(2H)-carboxylate is a complex organic compound belonging to the steroid-like structures. It has a molecular formula of C33H52O5 and a molecular weight of 528.76 g/mol . This compound is primarily used in research settings due to its unique stereochemistry and potential biological activities.

Synthesis

The synthesis of this compound typically involves complex organic chemistry reactions that require precise control over stereochemistry to achieve the desired configuration. These methods highlight the importance of stereochemistry in enhancing biological activity.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound may exhibit various biological activities, although further research is needed to elucidate its specific mechanisms of action and therapeutic potential. Its unique structure makes it a candidate for further exploration in drug development.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include investigations into its solubility, bioavailability, and potential interactions with biological molecules.

Availability and Purity

The compound is available for research purposes with a purity of 98% . It is sold in various quantities, including 100 mg, 250 mg, and 1 g, with prices ranging accordingly .

Compound Specifications

SpecificationValue
Molecular FormulaC33H52O5
Molecular Weight528.76 g/mol
CAS No.25493-94-1
Purity98%
Stereochemistry(4aS,6aR,6bR,8aR,10S,12aR,12bR,14aR,14bS)

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